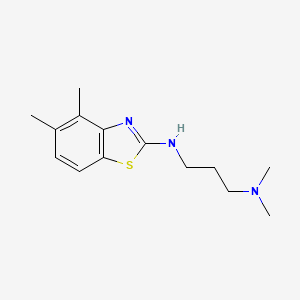

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-10-6-7-12-13(11(10)2)16-14(18-12)15-8-5-9-17(3)4/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMICQNCZBBLLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCCCN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant research findings and data.

- Molecular Formula : C14H21N3S

- Molar Mass : 263.40 g/mol

- CAS Number : 1105188-44-0

Antitumor Activity

Research indicates that benzothiazole derivatives, including N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine, exhibit significant antitumor properties. A study conducted on various compounds with similar structures demonstrated their ability to inhibit cell proliferation in human lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity assays and BrdU proliferation assays .

Key Findings :

- Compounds with benzothiazole moieties showed enhanced activity compared to benzimidazole derivatives.

- The compound demonstrated lower IC50 values in 2D culture assays compared to 3D cultures, indicating a more effective response in simpler environments.

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

| NCI-H358 | Not specified | Not specified |

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant inhibitory effects .

Testing Methodology :

The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines.

The proposed mechanism for the biological activity of this compound involves its interaction with DNA. Studies have shown that similar benzothiazole derivatives can bind to the minor groove of DNA, which may inhibit DNA-dependent enzymes and interfere with cellular processes essential for tumor growth and microbial survival .

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

- Antitumor Efficacy in Vivo : A study involving animal models demonstrated that compounds with similar structural features significantly reduced tumor size at submicromolar doses.

- Broad-Spectrum Antimicrobial Activity : Clinical trials have indicated that these compounds can be effective against a range of pathogens, including those resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring's substitution pattern significantly influences physicochemical properties and reactivity. Key analogs include:

N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Substituents : 4,7-dimethoxy groups on benzothiazole.

- Molecular Weight : 295.40 g/mol (vs. ~265.4 g/mol estimated for the 4,5-dimethyl analog) .

N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

- Substituents : 6-bromo group on benzothiazole.

- Impact : Bromine introduces steric bulk and enhances electrophilic reactivity, making this compound suitable for cross-coupling reactions .

Benzamide, N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-

- Substituents : 4,5-dichloro and 3,5-dimethoxy groups.

- Molecular Weight : Higher than the dimethyl analog (exact value unspecified).

Variations in the Amine Chain

The N,N-dimethylpropane-1,3-diamine chain is a common motif in secondary amines, but substitutions can alter reactivity:

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

- Amine Chain : Hydrazine with a methyl group.

- Key Data : IR peaks at 3235 cm⁻¹ (N-NH₂) and 1645 cm⁻¹ (C=N) .

- Contrast : The absence of a sulfonyl group in the target compound simplifies its synthesis and reduces oxidative instability.

Compounds with N,N-Diethylamine or Piperidine Chains

Data Tables

Table 1: Structural and Physical Properties

Research Implications and Gaps

- Spectroscopic Data : Further studies are needed to characterize the target compound’s NMR and IR profiles.

- Thermal Stability : Methyl groups likely increase thermal stability over halogenated analogs, as seen in benzothiazole sulfones ().

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?

- Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical methods like factorial design minimize experimental runs while maximizing data quality . For example, reaction intermediates such as 4,5-dihydro-1,3-thiazole derivatives (common in related syntheses) require precise control of cyclization steps, which can be optimized via response surface methodology .

Q. How can researchers characterize the structural purity of this compound?

- Answer : Combine spectroscopic techniques :

- NMR (1H/13C) to verify substituent positions and dimethylamine groups.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- FT-IR to detect functional groups (e.g., C-N stretches in benzothiazole rings).

Cross-referencing with computational spectral simulations (e.g., using Gaussian or ORCA) enhances accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Adhere to institutional Chemical Hygiene Plans , including:

- Use of fume hoods for synthesis steps involving volatile reagents.

- Mandatory safety training (e.g., 100% score on safety exams) before experimental work .

- Emergency protocols for thiazole-related intermediates, which may exhibit acute toxicity .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives targeting specific biological pathways?

- Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) influencing binding affinity. Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets (e.g., enzymes in antimicrobial pathways). Integrate these insights with experimental SAR studies to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?

- Answer : Apply meta-analysis frameworks to identify variables such as assay conditions (pH, cell lines) or impurities in synthesized batches. Use multivariate regression to isolate confounding factors. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or solvent effects .

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

- Answer : Combine kinetic isotope effects (KIE) and in situ spectroscopy (e.g., Raman, UV-Vis) to track intermediates. Computational reaction path searches (e.g., using the Artificial Force Induced Reaction method) can map energy profiles and identify rate-limiting steps. This dual approach was validated in ICReDD’s studies on benzothiazole derivatives .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

- Answer : Conduct accelerated stability studies using controlled stressors (light, heat, humidity). Analyze degradation products via LC-MS/MS and compare with predicted pathways from computational tools like EPI Suite. Stability data informs storage protocols and shelf-life predictions for biological assays .

Q. How can researchers investigate the compound’s potential as a fluorescence probe?

- Answer : Perform photophysical characterization (e.g., fluorescence quantum yield, Stokes shift) in solvents of varying polarity. Compare with DFT-calculated excited-state properties. For biological imaging, validate probe specificity using confocal microscopy in cellulo, noting benzothiazole’s inherent π-conjugation for tunable emission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.